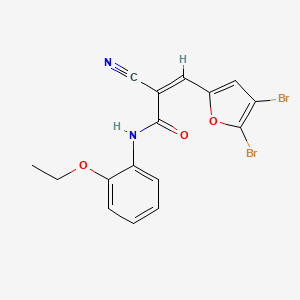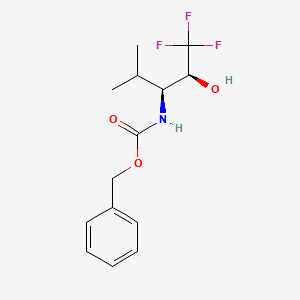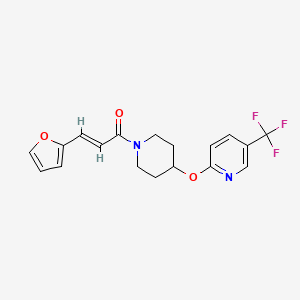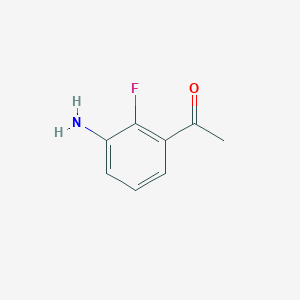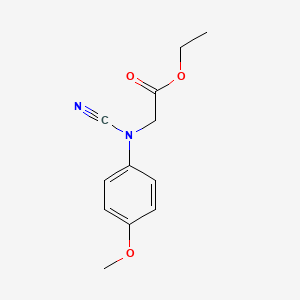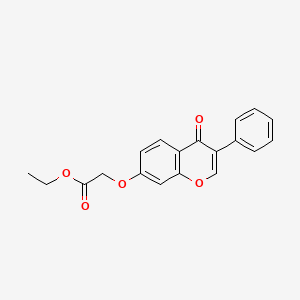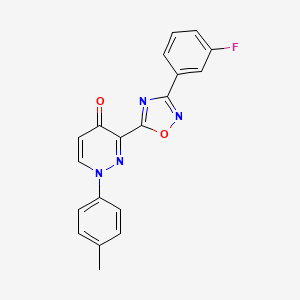
3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one, also known as FPOP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of pyridazinone derivatives and has a unique chemical structure that makes it a promising compound for further research.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on heterocyclic compounds, such as indolyl-substituted furanones and pyridazinones, highlights the potential of these molecules in the synthesis of new drugs with antimicrobial properties. For example, a study demonstrated the use of heterocycles for constructing pyridazin-3(4H)-ones and 1,3,4-oxadiazoles with significant antimicrobial activities against various bacteria and fungi (Abou-Elmagd, El-ziaty, & Abdalha, 2015). This suggests that compounds with similar structural features could be explored for their potential in treating infectious diseases.
Fungicidal Activity and 3D-QSAR Studies
Another research avenue involves evaluating the fungicidal activity of pyridazinone-substituted oxadiazoles and thiadiazoles, demonstrating the effectiveness of these compounds against wheat leaf rust. The application of three-dimensional quantitative structure-activity relationships (3D-QSAR) further enhances the understanding of the structural attributes contributing to fungicidal efficiency (Zou, Lai, Jin, & Zhang, 2002). This indicates that molecules like 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one could be tailored for enhanced bioactivity against plant pathogens.
Anticancer, Antiangiogenic, and Antioxidant Activities
The exploration of pyridazinones for their anticancer, antiangiogenic, and antioxidant properties is another significant area of research. A study synthesized pyridazinone derivatives and evaluated their effects on various cancer cell lines, demonstrating potent inhibitory activities and promising antiangiogenic and antioxidant potentials (Kamble et al., 2015). This suggests that structurally related compounds could serve as leads for the development of new anticancer therapies.
properties
IUPAC Name |
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2/c1-12-5-7-15(8-6-12)24-10-9-16(25)17(22-24)19-21-18(23-26-19)13-3-2-4-14(20)11-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZKNEFOKPPMEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)
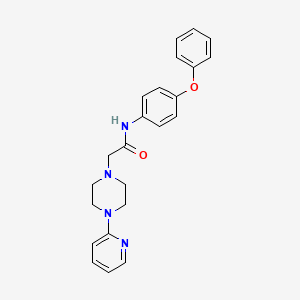
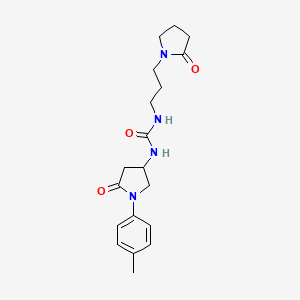
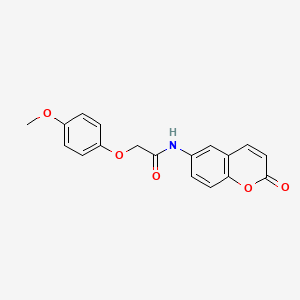
![(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2385180.png)
![N-(3-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2385181.png)
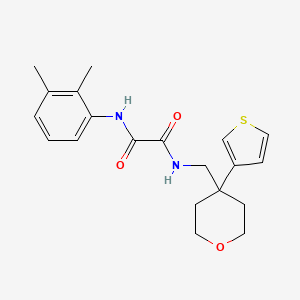
![(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385185.png)
